N-{4-methoxy-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide
Description
N-{4-methoxy-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Properties
IUPAC Name |
N-[4-methoxy-2-(oxolane-2-carbonylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-11-6-7-12(18-16(20)14-4-2-8-23-14)13(10-11)19-17(21)15-5-3-9-24-15/h2,4,6-8,10,15H,3,5,9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURZLHFVHQGXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methoxy-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-nitroaniline with tetrahydrofuran-2-carbonyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{4-methoxy-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted furans.
Scientific Research Applications
N-{4-methoxy-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-methoxy-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-{4-methoxy-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide
- N-{4-methoxy-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide
- N-{4-methoxy-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}pyrrole-2-carboxamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both furan and tetrahydrofuran moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
